molecular formula C27H24N2O4 B2593177 N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898344-31-5

N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2593177
CAS No.: 898344-31-5
M. Wt: 440.499
InChI Key: ZDUDHKHFQRVPIN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step can be carried out via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the quinoline intermediate.

    Acetamide Formation: The final step involves the acylation of the quinoline intermediate with an acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide
  • 4-methyl-N-(((4-methylbenzoyl)amino)(3-nitrophenyl)methyl)benzamide
  • trans-3-(4-methylbenzoyl)acrylic acid

Uniqueness

N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its quinoline core and methoxyphenyl group provide a distinct scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-17-7-10-19(11-8-17)26(31)23-15-29(24-12-9-18(2)13-22(24)27(23)32)16-25(30)28-20-5-4-6-21(14-20)33-3/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUDHKHFQRVPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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